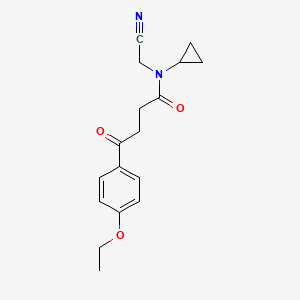
N-(cyanomethyl)-N-cyclopropyl-4-(4-ethoxyphenyl)-4-oxobutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(cyanomethyl)-N-cyclopropyl-4-(4-ethoxyphenyl)-4-oxobutanamide, also known as CCPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. CCPB is a small molecule antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor that plays a role in various physiological and pathological processes.
作用機序
N-(cyanomethyl)-N-cyclopropyl-4-(4-ethoxyphenyl)-4-oxobutanamide acts as a competitive antagonist of mGluR5 by binding to the allosteric site of the receptor. This results in the inhibition of downstream signaling pathways, which can lead to a reduction in the release of neurotransmitters such as glutamate. The inhibition of mGluR5 has been shown to have neuroprotective effects and can improve cognitive function in various neurological disorders (Liu et al., 2011).
Biochemical and Physiological Effects:
N-(cyanomethyl)-N-cyclopropyl-4-(4-ethoxyphenyl)-4-oxobutanamide has been shown to have various biochemical and physiological effects. In animal studies, N-(cyanomethyl)-N-cyclopropyl-4-(4-ethoxyphenyl)-4-oxobutanamide has been shown to reduce the release of glutamate and dopamine, which are neurotransmitters involved in the reward pathway. This suggests that N-(cyanomethyl)-N-cyclopropyl-4-(4-ethoxyphenyl)-4-oxobutanamide may have potential therapeutic applications in treating addiction and alcoholism (Liu et al., 2011). N-(cyanomethyl)-N-cyclopropyl-4-(4-ethoxyphenyl)-4-oxobutanamide has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease (Liu et al., 2011).
実験室実験の利点と制限
One advantage of using N-(cyanomethyl)-N-cyclopropyl-4-(4-ethoxyphenyl)-4-oxobutanamide in lab experiments is its selectivity for mGluR5. This allows for more specific targeting of the receptor and reduces the risk of off-target effects. However, one limitation of using N-(cyanomethyl)-N-cyclopropyl-4-(4-ethoxyphenyl)-4-oxobutanamide is its low solubility in water, which can make it difficult to administer in certain experiments (Liu et al., 2011).
将来の方向性
There are several future directions for research involving N-(cyanomethyl)-N-cyclopropyl-4-(4-ethoxyphenyl)-4-oxobutanamide. One area of interest is the potential use of N-(cyanomethyl)-N-cyclopropyl-4-(4-ethoxyphenyl)-4-oxobutanamide in treating drug addiction and alcoholism. Further studies are needed to determine the effectiveness of N-(cyanomethyl)-N-cyclopropyl-4-(4-ethoxyphenyl)-4-oxobutanamide in reducing drug-seeking behavior and relapse in animal models and humans. Another area of interest is the potential use of N-(cyanomethyl)-N-cyclopropyl-4-(4-ethoxyphenyl)-4-oxobutanamide in treating neurological disorders such as Parkinson's disease and Alzheimer's disease. Future studies should focus on determining the optimal dosage and administration of N-(cyanomethyl)-N-cyclopropyl-4-(4-ethoxyphenyl)-4-oxobutanamide for maximum therapeutic effect (Liu et al., 2011).
Conclusion:
In conclusion, N-(cyanomethyl)-N-cyclopropyl-4-(4-ethoxyphenyl)-4-oxobutanamide is a chemical compound that has potential applications in scientific research due to its ability to selectively target mGluR5. The inhibition of mGluR5 has been shown to have potential therapeutic applications in various neurological disorders. N-(cyanomethyl)-N-cyclopropyl-4-(4-ethoxyphenyl)-4-oxobutanamide has various biochemical and physiological effects and has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. While N-(cyanomethyl)-N-cyclopropyl-4-(4-ethoxyphenyl)-4-oxobutanamide has advantages in its selectivity for mGluR5, its low solubility in water can be a limitation in certain experiments. Future research should focus on the potential therapeutic applications of N-(cyanomethyl)-N-cyclopropyl-4-(4-ethoxyphenyl)-4-oxobutanamide in treating addiction, alcoholism, and neurological disorders.
合成法
The synthesis of N-(cyanomethyl)-N-cyclopropyl-4-(4-ethoxyphenyl)-4-oxobutanamide involves the reaction of 4-(4-ethoxyphenyl)-4-oxobutanoyl chloride with N-cyclopropyl-2-(methylsulfonyl)acetamide, followed by the addition of sodium cyanide. The resulting product is then purified through column chromatography to obtain N-(cyanomethyl)-N-cyclopropyl-4-(4-ethoxyphenyl)-4-oxobutanamide in its pure form (Liu et al., 2011).
科学的研究の応用
N-(cyanomethyl)-N-cyclopropyl-4-(4-ethoxyphenyl)-4-oxobutanamide has been used in various scientific research studies due to its ability to selectively target mGluR5. The inhibition of mGluR5 has been shown to have potential therapeutic applications in various neurological disorders, such as Parkinson's disease, Alzheimer's disease, and schizophrenia. N-(cyanomethyl)-N-cyclopropyl-4-(4-ethoxyphenyl)-4-oxobutanamide has also been studied for its potential use in treating drug addiction and alcoholism (Liu et al., 2011).
特性
IUPAC Name |
N-(cyanomethyl)-N-cyclopropyl-4-(4-ethoxyphenyl)-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-2-22-15-7-3-13(4-8-15)16(20)9-10-17(21)19(12-11-18)14-5-6-14/h3-4,7-8,14H,2,5-6,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYIXJKUTFYHPIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CCC(=O)N(CC#N)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-N-cyclopropyl-4-(4-ethoxyphenyl)-4-oxobutanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,4-dimethoxyphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2988783.png)
![2-(1-Ethylindol-3-yl)sulfanyl-1-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2988784.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2988785.png)
![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-[4-(methylsulfanyl)-3-nitrobenzenesulfonamido]acetate](/img/structure/B2988787.png)
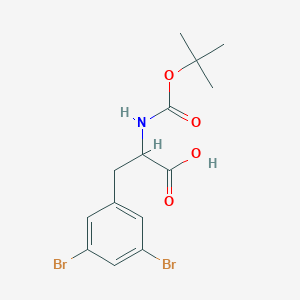

![(2,4-dimethylphenyl)[6-fluoro-1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2988796.png)
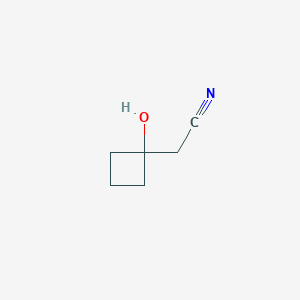


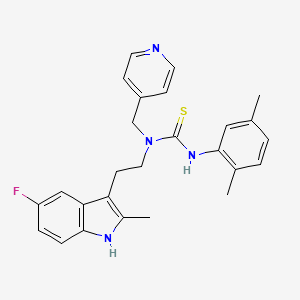
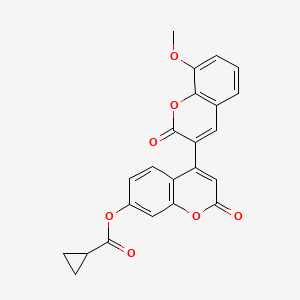
![1-Ethynyl-4-methoxybicyclo[2.2.1]heptane](/img/structure/B2988803.png)